molecular formula C19H16Cl4O6 B429501 diethyl 2,2-bis(3,4-dichlorophenoxy)propanedioate

diethyl 2,2-bis(3,4-dichlorophenoxy)propanedioate

Cat. No.: B429501
M. Wt: 482.1g/mol
InChI Key: OGAQUEVCMKCQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 2,2-bis(3,4-dichlorophenoxy)propanedioate is an organic compound with the molecular formula C19H16Cl4O6. It is a derivative of malonic acid and is characterized by the presence of two 3,4-dichlorophenoxy groups attached to the central carbon atom of the malonate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C19H16Cl4O6

Molecular Weight

482.1g/mol

IUPAC Name

diethyl 2,2-bis(3,4-dichlorophenoxy)propanedioate

InChI

InChI=1S/C19H16Cl4O6/c1-3-26-17(24)19(18(25)27-4-2,28-11-5-7-13(20)15(22)9-11)29-12-6-8-14(21)16(23)10-12/h5-10H,3-4H2,1-2H3

InChI Key

OGAQUEVCMKCQCB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)(OC1=CC(=C(C=C1)Cl)Cl)OC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(OC1=CC(=C(C=C1)Cl)Cl)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2,2-bis(3,4-dichlorophenoxy)propanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 3,4-dichlorophenol. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the malonate ester, followed by nucleophilic substitution with 3,4-dichlorophenol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of diethyl 2,2-bis(3,4-dichlorophenoxy)malonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

diethyl 2,2-bis(3,4-dichlorophenoxy)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

diethyl 2,2-bis(3,4-dichlorophenoxy)propanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 2,2-bis(3,4-dichlorophenoxy)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(2,4-dichlorophenoxy)malonate
  • Diethyl 2-(3,4-dimethoxybenzylidene)malonate

Comparison

diethyl 2,2-bis(3,4-dichlorophenoxy)propanedioate is unique due to the presence of two 3,4-dichlorophenoxy groups, which confer distinct chemical and physical properties. Compared to diethyl 2-(2,4-dichlorophenoxy)malonate, it has a higher degree of chlorination, which can affect its reactivity and interactions with other molecules. The presence of multiple functional groups also allows for more diverse chemical transformations and applications.

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